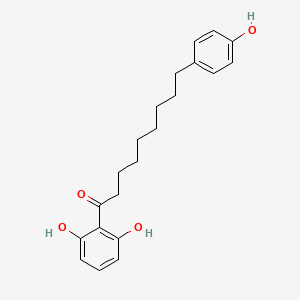

Malabaricone B

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPDMKKECXPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212720 | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63335-24-0 | |

| Record name | Malabaricone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Malabaricone B as an Antibacterial Agent: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone B, a naturally occurring phenylacylphenol found in the Myristicaceae family of plants, has emerged as a promising candidate in the fight against multidrug-resistant bacteria, particularly Staphylococcus aureus (MRSA).[1][2][3][4][5] This technical guide provides an in-depth analysis of the current understanding of this compound's antibacterial mechanism of action. It consolidates available data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the proposed mechanism and experimental workflows. The primary mode of action identified is the rapid disruption of bacterial cell membrane integrity, leading to leakage of cellular components and ultimately, cell death.[2][3][4][5] This guide serves as a comprehensive resource for researchers investigating novel antibacterial agents and developing new therapeutic strategies.

Antibacterial Activity of this compound

This compound exhibits potent, concentration-dependent bactericidal activity against a range of Gram-positive bacteria, including clinically relevant multidrug-resistant strains of Staphylococcus aureus and Enterococcus species.[1][2] It demonstrates rapid killing kinetics, with complete eradication of viable S. aureus cultures observed within 15 minutes of exposure at concentrations five times the Minimum Inhibitory Concentration (MIC).[1][5] Notably, this compound also shows a low propensity for inducing bacterial resistance and a prolonged post-antibiotic effect (PAE) of approximately 22 hours at 10 times the MIC.[1] Furthermore, it effectively eradicates pre-formed S. aureus biofilms and demonstrates synergistic activity with conventional antibiotics like gentamicin and daptomycin.[1][2][6]

Quantitative Antimicrobial Data

The following table summarizes the key quantitative data regarding the antibacterial efficacy of this compound.

| Parameter | Organism(s) | Value | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | S. aureus (including MDR strains), Enterococcus sp. | 1–2 mg/L | [1][7] |

| Minimum Inhibitory Concentration (MIC) | S. aureus ATCC 29213 | 0.5 µg/mL | [5] |

| Time to Complete Killing (at 5x MIC) | S. aureus | 15 minutes | [1] |

| Post-Antibiotic Effect (PAE) (at 10x MIC) | S. aureus | ~22 hours | [1] |

| In vivo Efficacy (murine thigh infection model) | S. aureus | ~0.5 log10 cfu/g reduction at 50 mg/kg BID | [1][7] |

Core Mechanism of Action: Membrane Disruption

The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane.[2][3][4][5] This is supported by several lines of experimental evidence, including morphological changes observed through microscopy and the detection of leaked cellular components.

Evidence for Membrane Damage

-

Scanning Electron Microscopy (SEM): SEM analysis of S. aureus treated with this compound reveals significant alterations in cell morphology.[2][5] The treated bacterial cells exhibit a distorted and irregular surface, indicative of membrane damage.[5]

-

Confocal Microscopy: Confocal microscopy further corroborates the membrane-damaging effects of this compound.[2][5]

-

Release of Extracellular ATP: A key indicator of compromised membrane integrity is the leakage of intracellular molecules. Treatment of S. aureus with this compound leads to a significant increase in the concentration of extracellular ATP, confirming that the cell membrane has been permeabilized.[2][3][4][5]

The proposed mechanism of action is visualized in the following diagram:

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antibacterial mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacterium is added to each well. The plate is incubated under appropriate conditions, and the wells are examined for visible turbidity.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the serially diluted this compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no turbidity.

-

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

-

Principle: A standardized bacterial inoculum is exposed to different concentrations of the antimicrobial agent. At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria.

-

Protocol:

-

Prepare flasks containing CAMHB with this compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 5x, 10x MIC).

-

Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the compound.

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Extracellular ATP Measurement Assay

This assay quantifies the amount of ATP released from bacterial cells into the surrounding medium, which is a direct measure of membrane damage.

-

Principle: The assay utilizes the luciferin-luciferase reaction, where the light produced is directly proportional to the amount of ATP present.

-

Protocol:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Treat the bacterial suspension with different concentrations of this compound (e.g., 2.5x and 5x MIC). Include an untreated control and a positive control known to induce membrane leakage (e.g., melittin).[5]

-

At specified time points, centrifuge the samples to pellet the bacterial cells.

-

Collect the supernatant, which contains the extracellular ATP.

-

Use a commercial ATP bioluminescence assay kit according to the manufacturer's instructions.[5]

-

Briefly, add the luciferase reagent to the supernatant samples.

-

Measure the luminescence using a luminometer.

-

The amount of extracellular ATP can be quantified by comparing the luminescence readings to a standard curve of known ATP concentrations.

-

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of bacteria and observe any changes induced by the antimicrobial agent.

-

Principle: A beam of electrons is scanned over the surface of a prepared sample, and the emitted secondary electrons are detected to create an image of the surface topography.

-

Protocol:

-

Treat mid-logarithmic phase bacteria with this compound (e.g., 5x MIC) for a specified duration (e.g., 30 minutes).[5]

-

Wash the bacterial cells with a buffer (e.g., PBS).

-

Fix the cells with a primary fixative (e.g., 2.5% glutaraldehyde) overnight at 4°C.[5]

-

Wash the fixed cells with buffer.

-

Perform post-fixation with a secondary fixative (e.g., 1% osmium tetroxide).

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Critical-point dry the samples.

-

Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).

-

Visualize the samples using a scanning electron microscope.

-

The following diagram illustrates the general experimental workflow for investigating the antibacterial mechanism of a novel compound like this compound.

Caption: General experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The available evidence strongly supports that this compound exerts its potent bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains, by rapidly disrupting the integrity of the bacterial cell membrane. This leads to the leakage of essential intracellular components, such as ATP, culminating in cell death. Its rapid action, low potential for resistance development, and synergistic effects with existing antibiotics make this compound a highly attractive lead compound for the development of new anti-staphylococcal therapies.[1][2]

Future research should focus on a more detailed characterization of the interaction between this compound and the bacterial membrane, including studies on its effect on membrane potential and fluidity. Investigating its efficacy against a broader spectrum of bacterial pathogens and further in vivo studies are also crucial next steps in its development as a clinical candidate. Additionally, exploring the potential for synergistic combinations with a wider range of antibiotics could lead to novel and effective treatment strategies for combating multidrug-resistant infections.

References

- 1. P20 Identification and detailed bio-evaluation of this compound as a potent antistaphylococcal lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNERGISTIC COMPOSITION OF this compound AND CONVENTIONAL ANTIBIOTICS AGAINST MULTIDRUG RESISTANT STAPHYLOCOCCUS AUREUS INFECTIONS | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Antioxidant and Anti-inflammatory Properties of Malabaricone B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malabaricone B, a phenolic diarylnonanoid isolated from the mace and fruit rind of Myristica malabarica (Malabar nutmeg), has garnered scientific interest for its diverse biological activities. While its structural analog, Malabaricone C, is more extensively studied, this compound itself demonstrates a compelling, albeit complex, profile of antioxidant and anti-inflammatory effects. This document provides an in-depth analysis of the current scientific data on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information is presented to support further research and development of this natural compound for potential therapeutic applications.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro and in vivo models. Its activity appears to be context-dependent, exhibiting both direct radical scavenging properties and the ability to modulate the cellular redox environment. In some contexts, particularly in cancer cell lines, it can act as a pro-oxidant, inducing reactive oxygen species (ROS) to trigger apoptosis.

Quantitative Data on Antioxidant and Pro-oxidant Effects

The following tables summarize the key quantitative findings related to the antioxidant and pro-oxidant activities of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | Metric | Result | Source |

| DPPH Radical Scavenging | IC₅₀ | >200 µg/mL | [1] |

Note: The high IC₅₀ value suggests weak direct DPPH radical scavenging activity compared to other known antioxidants.

Table 2: In Vivo Antioxidant and Healing Effects of this compound in an Indomethacin-Induced Gastric Ulcer Model

| Parameter | Metric | Result | Treatment Protocol | Source |

| Ulcer Index | % Reduction | 60.3% (P<0.01) | 10 mg/kg body weight/day for 3 days in mice | [2][3] |

| Plasma Antioxidant Status | % Increase | 36% (P<0.01) | 10 mg/kg body weight/day for 3 days in mice | [2][3] |

| Thiobarbituric Acid Reactive Substances (TBARS) | % Reduction | 17% (P<0.05) | 10 mg/kg body weight/day for 3 days in mice | [2][3] |

| Protein Carbonyls | % Reduction | ~34% (P<0.05) | 10 mg/kg body weight/day for 3 days in mice | [2][3] |

Table 3: Pro-oxidant and Cytotoxic Effects of this compound on Cancer Cells

| Cell Line | Metric | Result | Mechanism | Source |

| A549 (Human Lung Cancer) | IC₅₀ | 8.1 ± 1.0 µM | Increase in intracellular Reactive Oxygen Species (ROS) | [4] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory and gastroprotective effects, primarily observed in in vivo models of inflammation. Its mechanisms involve the modulation of key inflammatory mediators and pathways.

Mechanisms of Anti-inflammatory Action

Studies on indomethacin-induced gastric ulcers reveal that this compound's healing properties are linked to its anti-inflammatory and antioxidant actions. It has been shown to attenuate the increase in nitric oxide synthesis induced by indomethacin, while simultaneously enhancing the arginase pathway, which helps in resolving inflammation and promoting tissue repair[5].

While direct inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes by this compound is not well-documented, its structural analogs like Malabaricone C are potent inhibitors of 5-lipoxygenase, suggesting a potential area for further investigation for this compound[6].

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of phenolic compounds like malabaricones are often attributed to their ability to modulate key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2[7][8][9]. Although the direct effects of this compound on this pathway are yet to be fully elucidated, the related compound Malabaricone C has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα[10]. This provides a strong rationale for investigating a similar mechanism for this compound.

Signaling Pathways in this compound-Induced Apoptosis

In cancer cells, this compound shifts from an antioxidant to a pro-oxidant, inducing apoptosis through the mitochondrial pathway. This process is initiated by an increase in intracellular ROS, which alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. This leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in the cited studies to evaluate this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Principle: The reduction of the DPPH radical by an antioxidant is observed as a color change from deep violet to light yellow.

-

Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, this compound, Positive control (e.g., Ascorbic acid or Trolox).

-

Procedure:

-

A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Serial dilutions of this compound in methanol are prepared.

-

An aliquot of the this compound solution is added to the DPPH solution.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

-

In Vivo Indomethacin-Induced Gastric Ulcer Model

This model is used to evaluate the gastroprotective and healing properties of compounds against NSAID-induced damage.

-

Animals: Swiss albino mice are typically used.

-

Procedure:

-

Ulcer Induction: Animals are fasted overnight and then administered a single oral dose of indomethacin (e.g., 18 mg/kg) to induce gastric ulceration.

-

Treatment: Treatment with this compound (10 mg/kg/day) or a standard drug like omeprazole (3 mg/kg/day) is initiated, typically 4 hours after indomethacin administration, and continued for a set period (e.g., 3 days)[3].

-

Evaluation:

-

Ulcer Index: Animals are sacrificed, stomachs are removed, opened along the greater curvature, and the ulcerated area is measured to calculate an ulcer index score.

-

Biochemical Analysis: Blood is collected for plasma separation. Both plasma and stomach tissue homogenates are used to measure markers of oxidative stress, such as TBARS (for lipid peroxidation), protein carbonyls (for protein oxidation), and total antioxidant status[2][3].

-

Histopathology: Stomach tissues are fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe mucosal damage and inflammatory cell infiltration.

-

-

Cell Viability and ROS Measurement in Cancer Cells

-

Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is read on a microplate reader (at ~570 nm) to determine cell viability. The IC₅₀ value is calculated from the dose-response curve[4].

-

-

Intracellular ROS Measurement:

-

Cells are treated with this compound for a specific duration.

-

The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or fluorescence microscope[4].

-

Conclusion and Future Directions

This compound presents a dual-faceted profile: it acts as a protective antioxidant and anti-inflammatory agent in the context of NSAID-induced gastric damage, while behaving as a pro-oxidant, anti-proliferative agent in cancer cells. Its in vivo efficacy in reducing oxidative stress and promoting healing is significant[2][3]. However, its direct radical scavenging activity appears to be weak, suggesting that its antioxidant effects are likely mediated through the modulation of cellular pathways rather than direct chemical quenching[1].

Future research should focus on:

-

Elucidating the direct molecular targets of this compound.

-

Investigating its effects on the NF-κB and other inflammatory signaling pathways (e.g., MAPK, JAK-STAT) in detail.

-

Evaluating its inhibitory potential against key inflammatory enzymes like COX-1, COX-2, and 5-LOX.

-

Conducting further preclinical studies to assess its therapeutic potential for inflammatory disorders and as an adjunct in cancer therapy.

This comprehensive guide consolidates the current knowledge on this compound, providing a solid foundation for scientists and researchers to build upon in the quest for novel therapeutics derived from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Healing properties of this compound and malabaricone C, against indomethacin-induced gastric ulceration and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Malabaricone C derived from nutmeg inhibits arachidonate 5-lipoxygenase activity and ameliorates psoriasis-like skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Malabaricone C suppresses lipopolysaccharide-induced inflammatory responses via inhibiting ROS-mediated Akt/IKK/NF-κB signaling in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Malabaricone B: A Technical Guide to its Pro-Apoptotic Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malabaricones, a group of phenolic compounds isolated from the spice Myristica malabarica, have demonstrated significant potential as anticancer agents. This technical guide focuses on Malabaricone B (mal B), detailing its molecular mechanisms for inducing programmed cell death, or apoptosis, in various cancer cell lines. This compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.[1][2] Its primary mechanism involves the generation of intracellular reactive oxygen species (ROS), which subsequently triggers the mitochondrial-mediated intrinsic apoptotic pathway.[1][2] This leads to a cascade of events including the modulation of Bcl-2 family proteins, release of cytochrome c, and the activation of executioner caspases.[1][2] This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound's pro-apoptotic effects.

Quantitative Data: Cytotoxicity of Malabaricones

The efficacy of this compound and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The data below, compiled from various studies, demonstrates the potent and selective cytotoxic effects of these compounds across different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| This compound | A549 | Human Lung Cancer | 8.1 ± 1.0 | [1][2] |

| This compound | A375 | Malignant Melanoma | Not specified, but showed toxicity | [1][2] |

| This compound | Jurkat | T-cell Leukemia | Not specified, but showed toxicity | [1][2] |

| Malabaricone A | MDA-MB-231 | Triple-Negative Breast Cancer | 8.81 ± 0.03 | [3][4] |

| Malabaricone A | CCRF CEM | T-lymphoblastic Leukemia | 9.72 ± 1.08 (µg/ml) | [5] |

| Malabaricone A | CEM/ADR5000 | Drug-Resistant Leukemia | 5.40 ± 1.41 (µg/ml) | [5] |

| Curcumin (Reference) | A549 | Human Lung Cancer | 26.7 ± 3.1 | [1][2] |

Core Mechanism: Induction of Apoptosis

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway, which is initiated by intracellular signals such as oxidative stress. This process is characterized by a series of well-defined molecular events.

Generation of Reactive Oxygen Species (ROS)

The induction of apoptosis by this compound is critically dependent on its ability to increase intracellular levels of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, thereby triggering cell death pathways. The pro-oxidant activity of this compound creates a state of oxidative stress within cancer cells that overwhelms their antioxidant capacity.[2] This is a key initiating event, as the cytotoxicity of this compound in A549 lung cancer cells can be strongly inhibited by cell-permeable antioxidants like N-acetylcysteine (NAC).[1][2]

Mitochondrial (Intrinsic) Apoptotic Pathway

The elevated ROS levels directly impact mitochondrial integrity, activating the intrinsic apoptotic pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL in A549 cells.[1][2] This shift in the Bax/Bcl-2 ratio is a critical checkpoint that commits the cell to apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1][2]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[1][2] The activation of both caspase-9 and caspase-3 is a hallmark of this compound-induced apoptosis.[1]

Downregulation of Inhibitor of Apoptosis Proteins (IAPs)

This compound treatment is also associated with a decrease in the levels of anti-apoptotic proteins such as IAP1, IAP2, and survivin.[1] These proteins normally function to block caspase activity and promote cell survival. Their downregulation by this compound further ensures the progression of the apoptotic cascade.

p53-Independent Mechanism

Importantly, the cytotoxic effects of this compound have been shown to be independent of the tumor suppressor protein p53.[1][2] This is significant because many conventional chemotherapies rely on a functional p53 pathway, and mutations in the p53 gene are common in cancer, often leading to drug resistance. The ability of this compound to induce apoptosis regardless of p53 status makes it a promising candidate for treating a broader range of cancers.[1][2]

Signaling Pathway Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental logic.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for evaluating this compound.

Caption: Logical flow from this compound to apoptosis.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Protocol: Annexin V/PI Staining for Apoptosis by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[6]

Materials:

-

Cancer cells (e.g., A549)

-

This compound

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells in appropriate culture flasks or plates. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding flask.

-

Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (diluted from 10X stock with deionized water) to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Western Blotting for Cleaved Caspase-3

This protocol is used to detect the activation of caspase-3, a key executioner caspase in apoptosis.

Principle: Caspase-3 exists as an inactive proenzyme (pro-caspase-3, ~35 kDa). During apoptosis, it is cleaved into active fragments (p17 and p12). A specific antibody that recognizes the cleaved form (e.g., at Asp175) is used to detect this activation via Western blot.[7][8]

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 10-15%)

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175)

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Lysis: Wash cell pellets with cold PBS and lyse by adding cold RIPA buffer. Incubate on ice for 30 minutes, vortexing intermittently.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle shaking.[7]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.[7]

-

Washing: Repeat the washing step as in step 8.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of a band at ~17/19 kDa indicates activated, cleaved caspase-3.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and serves as an indicator of cell viability, allowing for the determination of the IC50 value.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cells

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of fresh media containing the different concentrations of the compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a potent, naturally derived compound that induces apoptosis in cancer cells through a well-defined, ROS-mediated mitochondrial pathway. Its ability to function independently of the p53 tumor suppressor protein enhances its therapeutic potential, particularly for cancers that have developed resistance to conventional treatments. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anticancer properties of this compound. Future studies should focus on its efficacy in in vivo models and its potential for combination therapies to enhance clinical outcomes.

References

- 1. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam. - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Malabaricone B against multidrug-resistant bacteria

A Technical Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the relentless search for novel antimicrobial agents, natural products have emerged as a promising reservoir of chemical diversity and biological activity. Among these, Malabaricone B, a phenylacylphenol derived from Myristica malabarica, has demonstrated significant potential as a bactericidal agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its efficacy, mechanism of action, and synergistic potential with conventional antibiotics.

In Vitro Antibacterial Activity

This compound has shown potent and specific activity against various strains of Staphylococcus aureus and Enterococcus, including clinically relevant MDR phenotypes.

The antibacterial efficacy of this compound (referred to as NS-7 in a key study) has been quantified through MIC determinations. The compound exhibits notable activity against a range of Gram-positive bacteria while showing limited activity against Gram-negative bacteria, likely due to the presence of the outer membrane in the latter.[1]

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5[1] | |

| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolate | 1-2[1] |

| Vancomycin-Resistant S. aureus (VRSA) | Clinical Isolate | 1-2[1] |

| Vancomycin-Resistant Enterococcus (VRE) | Clinical Isolate | 1-2[1] |

| Escherichia coli ATCC 25922 | >128[1] | |

| Klebsiella pneumoniae BAA-1705 | >128[1] | |

| Acinetobacter baumannii BAA-1605 | >128[1] | |

| Pseudomonas aeruginosa ATCC 27853 | >128[1] |

Time-kill kinetics assays have revealed that this compound possesses rapid, concentration-dependent bactericidal activity against S. aureus.[1] This rapid killing effect is a desirable characteristic for an antibacterial agent, as it can help to quickly reduce the bacterial load in an infection.

Synergistic Interactions with Conventional Antibiotics

A significant aspect of this compound's potential lies in its ability to act synergistically with existing antibiotics, potentially revitalizing their efficacy against resistant strains.

Checkerboard assays have demonstrated synergistic effects when this compound is combined with daptomycin and gentamicin against S. aureus.[1] Synergy is typically determined by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.

| Antibiotic Combination | FICI | Interpretation |

| This compound + Daptomycin | ≤ 0.5 | Synergy[1] |

| This compound + Gentamicin | ≤ 0.5 | Synergy[1][2] |

Mechanism of Action

The primary mechanism of action of this compound against S. aureus appears to be the disruption of bacterial membrane integrity.[1] This leads to the leakage of intracellular components, such as ATP, ultimately resulting in cell death.[1]

Caption: Proposed mechanism of action of this compound against S. aureus.

Efficacy in Biofilm and Intracellular Models

This compound has demonstrated the ability to efficiently eradicate preformed S. aureus biofilms and clear intracellular S. aureus in relevant in vitro models.[1] This is particularly important as biofilms and intracellular bacteria are notoriously difficult to treat with conventional antibiotics.

In Vivo Efficacy and Toxicity

In murine neutropenic thigh and skin infection models, this compound exhibited significant efficacy against S. aureus infection.[1] A dose of 50 mg/kg was shown to cause a significant reduction in the bacterial load, comparable to vancomycin.[1]

The cytotoxicity of this compound has been evaluated against various cell lines. It has been shown to have a favorable selectivity index, indicating a higher toxicity towards bacterial cells than mammalian cells.[1] In one study, this compound exhibited an IC50 of 8.1 ± 1.0 μM against A549 human lung cancer cells, while showing less toxicity to normal human cell lines.[3] Another study reported that at concentrations up to 75 µM, this compound showed low toxicity (<20%) against SH-SY5Y human neuroblastoma cells.[4][5]

| Cell Line | Cell Type | IC50 / Cytotoxicity |

| A549 | Human Lung Carcinoma | 8.1 ± 1.0 μM[3] |

| INT407 | Normal Human Intestinal | Low toxicity[3] |

| HEK293 | Human Embryonic Kidney | Low toxicity[3] |

| WI-38 | Human Lung Fibroblast | Low toxicity[3] |

| SH-SY5Y | Human Neuroblastoma | <20% cytotoxicity at 75 µM[4][5] |

| MCF-10A | Non-tumorigenic Breast Epithelial | IC50: 61.95 to 97.3 μM[6] |

Experimental Protocols

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of this compound: this compound is serially diluted in CAMHB in a 96-well microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Preparation of Compounds: Two-fold serial dilutions of this compound are prepared along the x-axis of a 96-well plate, and serial dilutions of the synergistic antibiotic (e.g., gentamicin) are prepared along the y-axis.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows: FIC = (MIC of drug in combination) / (MIC of drug alone). The FICI is the sum of the FICs for both drugs. A FICI of ≤ 0.5 is indicative of synergy.

Conclusion

This compound represents a promising naturally derived bactericidal agent with potent activity against multidrug-resistant S. aureus and Enterococcus. Its rapid bactericidal action, efficacy against biofilms and intracellular bacteria, and synergistic interactions with conventional antibiotics highlight its potential as a novel therapeutic lead. Further preclinical and clinical development is warranted to fully elucidate its therapeutic utility in combating challenging MDR infections.

References

- 1. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYNERGISTIC COMPOSITION OF this compound AND CONVENTIONAL ANTIBIOTICS AGAINST MULTIDRUG RESISTANT STAPHYLOCOCCUS AUREUS INFECTIONS | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]

- 3. Spice-derived phenolic, this compound induces mitochondrial damage in lung cancer cells via a p53-independent pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.hh-publisher.com [journals.hh-publisher.com]

- 6. Exploring apoptotic induction of malabaricone A in triple-negative breast cancer cells: an acylphenol phyto-entity isolated from the fruit rind of Myristica malabarica Lam - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Malabaricone B Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone B, a naturally occurring phenolic compound derived from the Myristicaceae family, has demonstrated significant antimicrobial properties, positioning it as a compound of interest in the search for new anti-infective agents.[1][2][3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms using the broth microdilution method. This assay is a standardized technique for assessing the in vitro antimicrobial susceptibility of a compound. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific adaptations for natural products.[5][6][7][8][9]

Data Presentation

The following table summarizes key quantitative data for the this compound broth microdilution assay, including reported MIC values against specific microorganisms and solubility information.

| Parameter | Value | Reference Organism(s) | Source(s) |

| This compound MIC | 1–2 mg/L | Staphylococcus aureus (including MDR strains), Enterococcus sp. | [1][2] |

| This compound Solubility | 60 mg/mL | Not Applicable | [10] |

| 20 mg/mL | Not Applicable | [11] | |

| Inoculum Density | 5 x 105 CFU/mL (final concentration in well) | Bacteria | [9] |

| Incubation Temperature | 35°C or 37°C | Bacteria/Fungi | [7][9][12] |

| Incubation Time | 18-24 hours (bacteria), 24-72 hours (fungi) | Bacteria/Fungi | [7][9][12] |

Experimental Protocol: Broth Microdilution Assay for this compound

This protocol outlines the steps for determining the MIC of this compound.

1. Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for fungi

-

Sterile 96-well microtiter plates (U-bottom)

-

Microbial cultures (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Pipettes and sterile tips

-

Incubator

2. Preparation of Stock Solutions

-

This compound Stock Solution: Based on its reported solubility, prepare a stock solution of this compound in DMSO.[10][11] For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex and sonicate if necessary to ensure complete dissolution. The final concentration of DMSO in the assay wells should not exceed a level that affects microbial growth (typically ≤1%).

3. Preparation of Microbial Inoculum

-

From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for bacteria. A spectrophotometer can be used for more accurate measurement.

-

Dilute the adjusted suspension in the appropriate broth (CAMHB or RPMI 1640) to achieve a final inoculum density of 5 x 105 CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

4. Assay Procedure

-

Serial Dilution of this compound:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

-

Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well. This will create a range of decreasing concentrations of this compound.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no this compound).

-

Sterility Control: A well containing 200 µL of sterile broth only.

-

Solvent Control: A well containing 100 µL of broth, 100 µL of the inoculum, and the highest concentration of DMSO used in the assay.

-

-

Incubation:

5. Determination of MIC

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

A reading mirror or a spectrophotometer can be used to aid in the determination of the endpoint.

Experimental Workflow Diagram

Caption: Workflow for the this compound broth microdilution assay.

References

- 1. P20 Identification and detailed bio-evaluation of this compound as a potent antistaphylococcal lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. medicallabnotes.com [medicallabnotes.com]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]

- 10. This compound | TargetMol [targetmol.com]

- 11. caymanchem.com [caymanchem.com]

- 12. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Cross-Metathesis Synthesis of Malabaricone B for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone B, a diarylnonanoid isolated from the Myristicaceae family of plants, has garnered significant interest within the research community due to its diverse pharmacological activities. These include potent anticancer, antibacterial, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of this compound via a cross-metathesis strategy, a method that offers an efficient and concise route to this valuable research compound. The protocol is based on the successful total synthesis reported by Kundu and Nayak (2017). Additionally, this application note summarizes the key biological activities of this compound and presents visual diagrams of its proposed signaling pathways and the synthetic workflow.

Introduction

This compound's promising biological profile makes it a crucial tool for further investigation in drug discovery and development. However, its isolation from natural sources can be challenging. The cross-metathesis approach provides a reliable and scalable alternative for obtaining this compound for research purposes. This protocol details the key steps, from the preparation of precursors to the final purification of the target compound, employing a Grubbs' first-generation catalyst.

Data Presentation

Table 1: Key Reagents and Materials

| Reagent/Material | Supplier | Grade |

| 4-allylanisole | Commercially Available | Reagent |

| 5-Bromopent-1-ene | Commercially Available | Reagent |

| Grubbs' Catalyst (1st Gen) | Commercially Available | Catalyst |

| Dichloromethane (DCM) | Commercially Available | Anhydrous |

| Hexane | Commercially Available | HPLC Grade |

| Ethyl acetate | Commercially Available | HPLC Grade |

| Silica gel | Commercially Available | 60-120 mesh |

Table 2: Summary of a Representative Synthesis of a Key Intermediate

| Step | Reactants | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| Cross-Metathesis | 4-allylanisole, 5-Bromopent-1-ene | Grubbs' 1st Gen (5) | DCM | 12 | ~60-70 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Experimental Protocols

Synthesis of 1-(4-methoxyphenyl)oct-7-en-1-one (Precursor to this compound)

This protocol describes the key cross-metathesis step for the synthesis of a precursor to this compound.

Materials:

-

4-allylanisole

-

5-Bromopent-1-ene

-

Grubbs' Catalyst (1st Generation)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 4-allylanisole (1.0 eq) and 5-bromopent-1-ene (1.2 eq) in anhydrous DCM, add Grubbs' catalyst (1st generation, 5 mol%).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired cross-metathesis product.

Subsequent steps to complete the synthesis of this compound involve further functional group manipulations which are detailed in the cited literature.

Visualizations

Synthetic Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound's proposed apoptotic signaling pathway.

Antibacterial Mechanism of Action Workflow

Caption: The proposed mechanism of antibacterial action for this compound.

Biological Activities and Research Applications

This compound has demonstrated a range of biological activities that make it a compound of interest for further research:

-

Anticancer Activity: this compound induces apoptosis in various cancer cell lines.[1] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.[1]

-

Antibacterial Activity: It exhibits significant bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus aureus. The primary mechanism is believed to be the disruption of the bacterial cell membrane integrity.

-

Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties, contributing to its potential therapeutic applications.

These activities suggest that this compound can be a valuable tool for studying cancer biology, developing new antibacterial agents, and investigating inflammatory processes.

References

Application Notes and Protocols for Evaluating the Synergistic Effects of Malabaricone B with Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat antimicrobial resistance is the use of combination therapy, where a non-antibiotic compound potentiates the effect of existing antibiotics. Malabaricone B, a natural product isolated from Myristica malabarica, has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2][3] Notably, this compound exhibits synergistic effects when combined with conventional antibiotics, offering a potential avenue to restore or enhance their efficacy against resistant strains.[1][2][4]

These application notes provide detailed protocols for evaluating the synergistic interactions between this compound and antibiotics, focusing on two primary in vitro methods: the Checkerboard Assay and the Time-Kill Curve Assay . Understanding these methodologies is crucial for researchers aiming to explore and quantify the potential of combination therapies. This compound's mechanism of action involves damaging the bacterial cell membrane, which may facilitate the entry and activity of other antimicrobial agents.[1][2][3]

Principle of Synergy Evaluation

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of antimicrobial agents, this means that a lower concentration of each drug is required to inhibit or kill the bacteria when used in combination. The interaction between two antimicrobial agents can be classified as follows:

-

Synergy: The combined effect is significantly greater than the sum of the individual effects.

-

Additive (or Indifference): The combined effect is equal to the sum of the individual effects.

-

Antagonism: The combined effect is less than the sum of the individual effects.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of a combination of antimicrobial agents.[5][6][7][8] The method involves testing a range of concentrations of two drugs, both alone and in all possible combinations, in a microtiter plate format.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of the this compound-antibiotic combination.

Materials:

-

This compound stock solution

-

Antibiotic stock solution

-

96-well microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

-

Microplate reader (optional)

-

Resazurin solution (for viability assessment, optional)

Protocol:

-

Prepare Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Prepare Drug Dilutions:

-

Prepare a series of two-fold dilutions of this compound and the test antibiotic in CAMHB in separate tubes or deep-well plates. The concentration range should typically span from above the Minimum Inhibitory Concentration (MIC) to well below it.

-

-

Set up the Checkerboard Plate:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Along the x-axis (columns), create a serial dilution of this compound. For example, add 50 µL of decreasing concentrations of this compound to each column.

-

Along the y-axis (rows), create a serial dilution of the antibiotic. For example, add 50 µL of decreasing concentrations of the antibiotic to each row.

-

The result is a matrix of wells containing various combinations of this compound and the antibiotic.

-

Include control wells:

-

This compound only (to determine its MIC).

-

Antibiotic only (to determine its MIC).

-

Growth control (no drug).

-

Sterility control (no bacteria).

-

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Determine MICs:

-

After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. This can be done visually or with a microplate reader.

-

-

Calculate the Fractional Inhibitory Concentration (FIC) Index:

-

The FIC for each drug is calculated as follows:

-

FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone

-

FIC of Antibiotic (FIC B) = MIC of antibiotic in combination / MIC of antibiotic alone

-

-

The FIC Index (FICI) is the sum of the individual FICs:

-

FICI = FIC A + FIC B

-

-

-

Interpret the Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Data Presentation:

The results of the checkerboard assay can be summarized in a table.

| Combination (this compound + Antibiotic) | Test Organism | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interpretation | Reference |

| This compound + Gentamicin | S. aureus ATCC 29213 | 1-2 | 0.5 | 0.25 | 0.031 | 0.265 | Synergy | [2] |

| This compound + Daptomycin | S. aureus ATCC 29213 | 1-2 | 1 | 0.25 | 0.125 | 0.265 | Synergy | [2] |

Experimental Workflow for Checkerboard Assay:

Caption: Workflow for the checkerboard assay to evaluate drug synergy.

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the rate and extent of bacterial killing by antimicrobial agents, alone and in combination.[9][10][11] This method is often used to confirm the synergistic interactions observed in checkerboard assays.

Objective: To assess the rate of bacterial killing by the this compound-antibiotic combination over time.

Materials:

-

This compound stock solution

-

Antibiotic stock solution

-

Bacterial culture (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile flasks or tubes

-

Shaking incubator (35-37°C)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

-

Spectrophotometer

Protocol:

-

Prepare Bacterial Inoculum:

-

Grow the test bacterium in CAMHB to the mid-logarithmic phase (typically an optical density at 600 nm of around 0.25).

-

Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Set up Test Conditions:

-

Prepare flasks or tubes with CAMHB containing:

-

No drug (growth control)

-

This compound alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)

-

Antibiotic alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)

-

This compound + Antibiotic combination (at the same concentrations as the individual drugs)

-

-

-

Inoculation and Incubation:

-

Inoculate each flask with the prepared bacterial suspension.

-

Incubate the flasks at 35-37°C with constant agitation (e.g., 150 rpm).

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

-

Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

-

Colony Counting:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

-

Data Analysis and Interpretation:

Data Presentation:

The results of the time-kill assay are best presented as a graph. Quantitative data can also be summarized in a table.

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (this compound Alone) | Log₁₀ CFU/mL (Antibiotic Alone) | Log₁₀ CFU/mL (this compound + Antibiotic) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 5.8 | 5.5 | 4.0 |

| 4 | 7.2 | 5.5 | 5.0 | <2.0 |

| 6 | 8.0 | 5.3 | 4.8 | <2.0 |

| 8 | 8.5 | 5.1 | 4.5 | <2.0 |

| 24 | 9.0 | 4.8 | 4.2 | <2.0 |

Note: This is example data for illustrative purposes.

A study on this compound (referred to as NS-7) and gentamicin against S. aureus showed complete killing at 24 hours with the combination at 1x MIC.[12]

Experimental Workflow for Time-Kill Curve Assay:

Caption: Workflow for the time-kill curve assay.

Signaling Pathways and Logical Relationships

Conceptual Diagram of Synergistic Action:

The synergistic effect of this compound with certain antibiotics can be conceptualized as a multi-pronged attack on the bacterial cell. This compound's primary mechanism is thought to be the disruption of the bacterial cell membrane integrity.[1][2][3] This damage can facilitate the entry of other antibiotics that may have intracellular targets, or it can weaken the cell, making it more susceptible to the action of cell wall-active agents.

Caption: Conceptual model of this compound synergy with antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Derived this compound as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNERGISTIC COMPOSITION OF this compound AND CONVENTIONAL ANTIBIOTICS AGAINST MULTIDRUG RESISTANT STAPHYLOCOCCUS AUREUS INFECTIONS | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]

- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P20 Identification and detailed bio-evaluation of this compound as a potent antistaphylococcal lead - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Malabaricone B Solubility and Assay Preparation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malabaricone B. The focus is on improving its solubility in aqueous solutions for various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring phenolic compound isolated from the plant Myristica malabarica.[1] It has demonstrated a range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] Like many natural products with therapeutic potential, this compound is hydrophobic, meaning it has poor solubility in water. This low aqueous solubility can pose a significant challenge for its use in biological assays, which are typically conducted in aqueous environments.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. It is also soluble in other organic solvents as detailed in the table below.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.1% to minimize any impact on cell viability and function.[5][6][7] It is always best practice to perform a vehicle control experiment with the same concentration of DMSO to be used in the assay to assess its effect on the specific cell line being used.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation upon dilution in aqueous buffer | The concentration of this compound in the final aqueous solution is above its solubility limit. The organic solvent (e.g., DMSO) concentration is not sufficient to maintain solubility. | 1. Reduce the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., use a slightly higher final DMSO concentration, if tolerated by the assay system).3. Use a solubilizing agent. Formulations with surfactants or polymers can help to increase the solubility of hydrophobic compounds.[8][9] |

| Inconsistent assay results | Incomplete dissolution of this compound in the stock solution. Degradation of this compound in the stock solution. | 1. Ensure complete dissolution of the stock solution. After adding the solvent, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[10]2. Prepare fresh stock solutions. It is recommended to prepare and use the solution on the same day. If storage is necessary, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] |

| Observed cytotoxicity in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used. | 1. Determine the maximum tolerated DMSO concentration for your specific cell line. Run a dose-response curve with DMSO alone.2. Reduce the final DMSO concentration in your assay. This may require preparing a more concentrated stock solution of this compound, if its solubility in the organic solvent allows. |

Quantitative Data Summary

The following table summarizes the solubility of this compound in various organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[10] |

| Dimethylformamide (DMF) | 25 mg/mL[10] |

| Ethanol | 10 mg/mL[10] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or incubator at 37°C

-

Ultrasonic bath

Procedure:

-

Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 342.43 g/mol ).

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the tube for 1-2 minutes to mix.

-

Gently warm the tube to 37°C for 5-10 minutes to aid dissolution.

-

Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

The stock solution can be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.